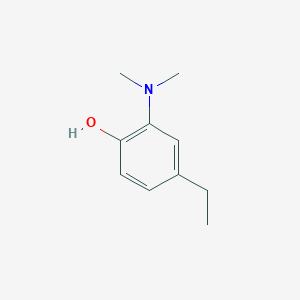

2-(Dimethylamino)-4-ethylphenol

Description

Significance of Phenolic and Amine Functional Groups in Organic Chemistry

Phenols, characterized by a hydroxyl group directly attached to an aromatic ring, are a class of compounds with profound importance. uni.luwikipedia.org The hydroxyl group imparts acidic properties, which are significantly more pronounced than in aliphatic alcohols due to the resonance stabilization of the corresponding phenoxide ion. uni.lugoogle.com This acidity, coupled with the electron-rich nature of the aromatic ring, makes phenols key intermediates in a vast array of chemical transformations. thegoodscentscompany.com

Amines are organic derivatives of ammonia (B1221849) and are classified as primary, secondary, or tertiary based on the number of alkyl or aryl groups attached to the nitrogen atom. nih.gov The lone pair of electrons on the nitrogen atom confers basicity and nucleophilicity, making amines essential building blocks and catalysts in organic synthesis. nih.govwikipedia.org

Overview of Substituted Phenols in Synthetic Methodologies

Substituted phenols are indispensable in various fields, from pharmaceuticals to polymer science. mdpi.comgoogle.com Consequently, numerous synthetic methods have been developed to introduce a wide range of substituents onto the phenolic ring with high degrees of control over regioselectivity. mdpi.comwikipedia.orgthno.org Classical methods often involve electrophilic aromatic substitution, where the hydroxyl group acts as a powerful ortho- and para-directing group. uni.lu More contemporary approaches include transition-metal-catalyzed cross-coupling reactions and ipso-hydroxylations of arylboronic acids, which offer milder reaction conditions and broader functional group tolerance. google.comwikipedia.orgvivanls.com

Role of Tertiary Amines as Structural Motifs and Reaction Auxiliaries

Tertiary amines, where the nitrogen atom is bonded to three carbon substituents, possess a unique set of properties. sigmaaldrich.com The steric hindrance around the nitrogen atom can modulate their basicity and nucleophilicity. sigmaaldrich.com They are widely employed as catalysts in a variety of organic reactions, including acylations and alkylations, where they can act as nucleophilic catalysts or non-nucleophilic bases. sigmaaldrich.com Furthermore, the tertiary amine moiety is a key structural component in many biologically active molecules and functional materials. nih.govwikipedia.org

Contextualizing 2-(Dimethylamino)-4-ethylphenol within Phenol-Amine Hybrid Structures

This compound is a molecule that elegantly combines the structural features of a substituted phenol (B47542) and a tertiary amine. The dimethylamino group is situated at the ortho position relative to the hydroxyl group, and an ethyl group resides at the para position. This specific arrangement of functional groups suggests a potential for intramolecular hydrogen bonding between the phenolic proton and the nitrogen of the dimethylamino group, which can influence its physicochemical properties and reactivity. The presence of both an electron-donating alkyl group and a potentially coordinating amino group on the same phenolic scaffold makes it an interesting target for study in areas such as catalysis and materials science. While specific research on this exact molecule is not abundant in publicly available literature, its structure is representative of a class of ortho-amino phenols that are of growing interest. For instance, related ortho-aminophenol derivatives have recently been investigated as potent inhibitors of ferroptosis, a form of regulated cell death. nih.gov

A plausible and established method for the synthesis of such ortho-aminomethylated phenols is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. In the context of phenols, which are sufficiently acidic, the reaction can proceed to introduce an aminomethyl group onto the aromatic ring, typically at the ortho position to the hydroxyl group. For the synthesis of this compound, 4-ethylphenol (B45693) would serve as the starting material, which would be reacted with formaldehyde and dimethylamine (B145610). A similar protocol has been successfully employed for the synthesis of 2,4,6-tris(dimethylaminomethyl)phenol (B167129), a common epoxy resin accelerator. mdpi.com

| Starting Material | Reagents | Product | Reaction Type |

| 4-Ethylphenol | Formaldehyde, Dimethylamine | This compound | Mannich Reaction |

While detailed experimental data for this compound is scarce, its properties can be inferred from its constituent functional groups and comparison with similar structures. The table below provides some basic information, with some data being predicted based on structurally related compounds.

| Property | Value | Source/Method |

| Molecular Formula | C10H15NO | - |

| Molecular Weight | 165.23 g/mol | - |

| Physical State | Likely a liquid or low-melting solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to have some solubility in organic solvents and limited solubility in water | General property of phenols and amines |

| Boiling Point | Higher than non-hydroxylated analogues due to hydrogen bonding | General chemical principle |

| Acidity (pKa) | Expected to be a weak acid, typical of phenols | General chemical principle |

| Basicity | Expected to be a weak base, typical of tertiary amines | General chemical principle |

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-4-ethylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-4-8-5-6-10(12)9(7-8)11(2)3/h5-7,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVHHWLHENUGNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Dimethylamino 4 Ethylphenol and Analogous Structures

Direct Synthetic Routes to 2-(Dimethylamino)-4-ethylphenol

The direct introduction of a dimethylaminomethyl group onto the phenolic ring of 4-ethylphenol (B45693) is a key strategy for the synthesis of this compound. This is most commonly achieved through aminomethylation reactions, with the Mannich reaction being a prominent example.

Mannich Reaction Approaches for Aminoalkylation of Phenols

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (in this case, 4-ethylphenol), an aldehyde (typically formaldehyde), and a secondary amine (dimethylamine). wikipedia.orgyoutube.com The reaction proceeds via the formation of an electrophilic iminium ion from the reaction of formaldehyde (B43269) and dimethylamine (B145610). adichemistry.com This iminium ion is then attacked by the electron-rich phenol (B47542) at the ortho position to the hydroxyl group, leading to the formation of the aminomethylated product. adichemistry.com

The general mechanism for the Mannich reaction is as follows:

Formation of the Eschenmoser salt intermediate (a dimethylaminomethylium salt) from dimethylamine and formaldehyde.

Electrophilic attack of the iminium ion on the electron-rich aromatic ring of 4-ethylphenol, which is activated by the hydroxyl group.

While a specific protocol for this compound is not widely reported, the synthesis of the structurally related 2,4,6-tris(dimethylaminomethyl)phenol (B167129) from phenol, dimethylamine, and paraformaldehyde provides insight into typical reaction conditions. adichemistry.com These reactions are often carried out in a suitable solvent and may require heating to proceed to completion.

A general procedure for the Mannich reaction with phenols involves mixing the phenol and an aqueous solution of dimethylamine, followed by the addition of formaldehyde. The reaction mixture is then heated for a period to facilitate the condensation.

Table 1: Representative Mannich Reaction for Phenol Aminomethylation

| Reactants | Reagents | Conditions | Product | Reference |

| Phenol, Dimethylamine, Paraformaldehyde | None | 30-100°C, 1-4 hours | 2,4,6-tris(Dimethylaminomethyl)phenol | adichemistry.com |

| 2,6-di-tert-butylphenol, Formaldehyde, Dimethylamine | Methanol or Ethanol (B145695) | 80-90°C | N,N-dimethyl-3,5-di-tert.butyl-4-hydroxybenzylamine | google.com |

Alkylation and Amination Strategies for Phenolic Scaffolds

Alternative to the one-pot Mannich reaction, a stepwise approach involving alkylation followed by amination can be employed. This strategy would first involve the introduction of a halomethyl group at the ortho position of 4-ethylphenol, followed by nucleophilic substitution with dimethylamine.

For instance, the synthesis of 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol has been achieved by reacting 4-bromomethyl-2,6-di-tert-butyl-phenol with N,N-dimethylamine. researchgate.net A similar strategy could be envisioned for this compound, starting from the corresponding ortho-halomethylated 4-ethylphenol.

Advanced Catalytic Methods in its Direct Synthesis

Recent advancements in catalysis have led to more efficient and selective methods for the aminomethylation of phenols. Copper-catalyzed reactions have shown particular promise for the ortho-selective functionalization of phenols.

A method for the production of 2-[(dimethylamino)methyl]phenol involves the reaction of phenol with N,N,N',N'-tetramethylmethylenediamine in the presence of a copper(I) chloride catalyst. google.com This reaction proceeds with high selectivity for the ortho-product and at a relatively low temperature of 50°C. google.com This catalytic approach offers an advantage over traditional Mannich reactions by potentially reducing side products and improving yields.

Table 2: Catalytic Aminomethylation of Phenol

| Reactant | Reagent | Catalyst | Conditions | Product | Yield | Reference |

| Phenol | N,N,N',N'-tetramethylmethylenediamine | CuCl | 50°C, 3.5-4.5 hours | 2-[(dimethylamino)methyl]phenol | 92-100% | google.com |

Synthesis of Closely Related Dimethylaminophenol Isomers and Derivatives

The synthesis of isomers and derivatives of this compound often requires regioselective control to direct the functionalization to the desired position on the aromatic ring.

Regioselective Synthesis of ortho-, meta-, and para-Substituted Isomers

The synthesis of different isomers of dimethylaminophenol can be achieved by starting with the corresponding aminophenol isomer and then performing a methylation reaction. For example, 3-(N,N-dimethylamino)phenol can be prepared from m-aminophenol and dimethyl sulfate (B86663). patsnap.com Another method involves the reaction of resorcinol (B1680541) with an aqueous solution of dimethylamine in an autoclave at elevated temperatures. patsnap.comgoogle.com

The synthesis of 4-(dimethylamino)phenol (B184034) can be achieved by reacting 4-aminophenol (B1666318) hydrochloride with formaldehyde in methanol, followed by reduction with sodium borohydride. thno.org

The regioselectivity of the aminomethylation of phenols is influenced by the directing effect of the hydroxyl group, which activates the ortho and para positions for electrophilic substitution. In many cases, a mixture of ortho and para isomers is obtained, requiring separation. However, specific reaction conditions and catalysts can favor the formation of one isomer over the other. For instance, novel strategies for the regioselective synthesis of 2-aminophenols from N-arylhydroxylamines have been developed, offering a metal- and oxidant-free approach. nih.govdntb.gov.ua

Preparation of Substituted Dimethylaminoethylphenols

The synthesis of substituted dimethylaminoethylphenols involves different synthetic strategies compared to the direct aminomethylation for the dimethylaminomethylphenols. These compounds contain a dimethylaminoethyl side chain.

For example, new N-(2-dimethylaminoethyl)-N-((un)substituted phenyl-2-(4-methyl/methoxy-phenoxymethyl)benzamide hydrochlorides have been synthesized from 2-(4-methyl/methoxy-phenoxymethyl)benzoyl chloride and N-(2-dimethylaminoethyl)-(un)substituted anilines. farmaciajournal.com This indicates a modular approach where the dimethylaminoethyl moiety is part of one of the building blocks.

Another example is the synthesis of 4-aminophenol derivatives. research-nexus.netmdpi.comnih.gov While not all of these are dimethylaminoethylphenols, the synthetic strategies employed for modifying the amino group and the phenolic ring are relevant for the preparation of a variety of substituted aminophenol derivatives.

Derivatization from Precursor Phenols and Amines

The synthesis of this compound and related aminomethylated phenols is commonly achieved through the derivatization of precursor phenols and amines, primarily via the Mannich reaction. organic-chemistry.orgwikipedia.org This multicomponent reaction involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the ortho position of a phenol, using formaldehyde and a secondary amine, such as dimethylamine. organic-chemistry.orgwikipedia.orgresearchgate.net

The reaction typically begins with the formation of an electrophilic iminium ion (Eschensoser's salt precursor) from the condensation of formaldehyde and the secondary amine. wikipedia.org The phenol, acting as the nucleophile, then attacks the iminium ion, leading to the formation of the C-C bond at the position ortho to the hydroxyl group, yielding the β-amino-carbonyl compound, also known as a Mannich base. wikipedia.org

For the specific synthesis of this compound, the starting materials would be 4-ethylphenol, formaldehyde, and dimethylamine. The phenolic hydroxyl group activates the aromatic ring, directing the electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the ethyl group, the aminomethylation occurs selectively at one of the ortho positions.

General procedures for the Mannich reaction of phenols involve mixing the phenol, an aqueous solution of the amine, and aqueous formaldehyde. researchgate.net The reaction can be performed at temperatures ranging from room temperature to reflux, often in a solvent like ethanol or methanol. researchgate.netmdpi.com A patent describing the synthesis of a related compound, N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine, reports a condensation reaction in an alcoholic medium at 80-90°C. google.com Another patent for the preparation of 3-(N,N-dimethylamino)phenol from resorcinol and dimethylamine aqueous solution highlights reaction temperatures between 160-210°C, followed by extraction and distillation to purify the product. google.com

The synthesis of various aminomethylated 8-hydroxyquinolines, which are analogous phenol-amine structures, has been extensively reviewed. For instance, the reaction of 8-hydroxyquinoline (B1678124) with dimethylamine and paraformaldehyde in refluxing ethanol yields the corresponding aminomethylated product in good yield. mdpi.com These examples demonstrate the versatility and general applicability of the Mannich reaction for producing a wide array of substituted aminophenols from simple precursors.

Green Chemistry Principles in the Synthesis of Related Phenol-Amine Compounds

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for phenol-amine compounds, focusing on solvent choice, catalyst innovation, and process efficiency to minimize environmental impact.

Solvent Selection and Optimization in Synthetic Pathways

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs), but green chemistry promotes the use of more benign alternatives. dtu.dk For phenol-amine compound synthesis, water is an attractive green solvent. Research on the ipso-hydroxylation of arylboronic acids to produce phenols highlights the use of water to eliminate toxic organic solvents. researchgate.net

In the context of reactions analogous to phenol aminomethylation, such as the synthesis of p-aminophenol, pressurized CO2/H2O systems have been developed as an environmentally benign reaction medium. acs.org This system avoids the use of mineral acids, replacing them with self-neutralizing carbonic acid. acs.org For other processes, like the production of bisphenol-A (BPA), a methanol/toluene solvent mixture has been proposed in an advanced recycling process, indicating a move towards solvent systems that can be integrated into circular economy models. rsc.org Systematic frameworks and software tools have been developed to aid in the selection of optimal solvents based on properties like solubility, safety, and environmental impact, facilitating the replacement of hazardous solvents in multi-step organic syntheses. dtu.dkresearchgate.net

Catalyst Development for Environmentally Benign Syntheses

Catalysis is a cornerstone of green chemistry, offering pathways with lower energy consumption and higher selectivity, which reduces waste. For the synthesis of substituted phenols and related compounds, significant progress has been made in developing environmentally benign catalysts.

Heterogeneous catalysts are particularly favored as they can be easily separated from the reaction mixture and recycled. For the synthesis of p-aminophenol from nitrobenzene (B124822), various solid acid catalysts and bifunctional catalysts with solid acid-supported metal nanoparticles have been explored to replace corrosive liquid acids. ciac.jl.cn Examples include Pt/ZrO2 catalysts, carbon-based solid acids, and Pt–Sn/Al2O3. acs.orgciac.jl.cn Nano-catalysts, such as nano-nickel supported on natural aragonite or CuO-nanoleaf/γ-Al2O3, have also shown high activity and are part of a green synthesis approach for reducing p-nitrophenol to p-aminophenol. tandfonline.combcrec.id

Metal-free catalysis is another important avenue. Graphite has been identified as an effective carbocatalyst for the ipso-functionalization of phenylboronic acids in an aqueous medium. researchgate.net Furthermore, bio-inspired catalysts, such as seleno-organic compounds, have been used for the oxidation of phenols in wastewater treatment, demonstrating the potential for using green catalysts in related applications. nih.gov

Table 1: Examples of Catalysts in Green Synthesis of Phenol Derivatives

| Catalyst | Reaction | Key Green Advantage | Reference |

|---|---|---|---|

| Pt–Sn/Al2O3 | Hydrogenation of nitrobenzene to p-aminophenol | Enables use of benign CO2/H2O system, avoiding mineral acids. | acs.org |

| Nano-Ni on Aragonite | Reduction of p-nitrophenol to p-aminophenol | Utilizes a naturally occurring support material. | tandfonline.com |

| Graphite | Ipso-hydroxylation of arylboronic acids | Metal-free carbocatalyst, uses water as solvent. | researchgate.net |

| CuO-nanoleaf/γ-Al2O3 | Reduction of p-nitrophenol to p-aminophenol | Wet impregnation synthesis method. | bcrec.id |

Atom Economy and Waste Minimization in Phenol Aminomethylation

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. The Mannich reaction, a primary route for phenol aminomethylation, is inherently an atom-economical process. researchgate.net In its ideal form, this three-component condensation reaction combines a phenol, an aldehyde, and an amine, producing the target aminomethylated phenol and water as the only byproduct. mdpi.com

Industrial Scale-Up Considerations and Process Optimization for Analogues

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges related to safety, cost, efficiency, and environmental impact. For processes analogous to the synthesis of this compound, such as the production of phenol itself or other substituted phenols like Bisphenol-A, process optimization is critical for commercial viability. rsc.orgresearchgate.net

The dominant industrial route to phenol is the Hock process, a multi-step synthesis starting from benzene (B151609) and propylene. researchgate.netresearchgate.net Key considerations in this and other large-scale processes include managing reaction exotherms, handling hazardous materials (like cumene (B47948) hydroperoxide in the Hock process), and efficiently separating and purifying the final product while managing byproducts (like acetone). researchgate.netresearchgate.net The substitution of homogeneous catalysts like sulfuric acid with heterogeneous catalysts is a major goal in process optimization to reduce corrosion, simplify separation, and minimize waste. researchgate.net

For Mannich-type reactions, industrial scale-up would require careful management of reaction temperature and the addition of reagents. A patent for a related compound describes mixing formaldehyde and dimethylamine first, cooling the mixture, and then adding it to the phenol solution to control the reaction. google.com Process optimization also involves selecting the most economical feedstocks and developing energy-efficient separation and purification protocols, such as distillation and crystallization. google.comrsc.org

Modern approaches to industrial chemical production increasingly favor continuous flow processes over traditional batch reactors. rsc.org A simulated industrial process for BPA production from recycled polycarbonate highlights the use of packed-bed reactors and multiple distillation columns to achieve high purity products. rsc.org Such integrated and potentially automated systems offer better control, improved safety, and can be more easily scaled. rsc.orgrsc.org Economic analysis and green metrics are also integral to modern process design, ensuring that the scaled-up process is not only profitable but also sustainable. rsc.org

Reactivity and Transformational Chemistry of 2 Dimethylamino 4 Ethylphenol Scaffolds

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of 2-(Dimethylamino)-4-ethylphenol is highly activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups.

Both the hydroxyl and dimethylamino groups are powerful ortho-, para-directing activators. The dimethylamino group, being a stronger activator than the hydroxyl group, exerts a dominant influence on the regioselectivity of electrophilic substitution. The ethyl group (-CH₂CH₃) is a weak activating group and also directs incoming electrophiles to the ortho and para positions.

Given the substitution pattern of this compound, the positions on the aromatic ring are not all equally reactive. The directing effects of the existing substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Ortho/Para/Meta Directing |

| -OH | 1 | Activating | Ortho, Para |

| -N(CH₃)₂ | 2 | Strongly Activating | Ortho, Para |

| -CH₂CH₃ | 4 | Weakly Activating | Ortho, Para |

The cumulative effect of these groups makes the positions ortho and para to the powerful activating groups the most nucleophilic and thus the most likely sites for electrophilic attack.

The unoccupied positions on the aromatic ring (positions 3, 5, and 6) exhibit different levels of activation. The primary sites for electrophilic attack are positions 3 and 5, which are ortho to the hydroxyl group and meta to the dimethylamino group, and position 6, which is ortho to the dimethylamino group and meta to the hydroxyl group. The strong activating and ortho-directing effect of the dimethylamino group would likely favor substitution at position 6. However, steric hindrance from the adjacent dimethylamino group could influence the regioselectivity, potentially favoring substitution at position 5.

Controlled functionalization can be achieved by carefully selecting the electrophile and reaction conditions. For instance, milder electrophiles might selectively react at the most activated position, while bulkier electrophiles might favor the less sterically hindered site.

Examples of Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | Dilute HNO₃ | 2-(Dimethylamino)-4-ethyl-6-nitrophenol |

| Halogenation | Br₂ in CCl₄ | 6-Bromo-2-(Dimethylamino)-4-ethylphenol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-2-(Dimethylamino)-4-ethylphenol |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for a variety of chemical transformations, including etherification, esterification, and redox reactions.

The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with electrophiles such as alkyl halides or acyl chlorides to form ethers and esters, respectively.

Etherification: The Williamson ether synthesis is a common method for preparing ethers from phenols. The phenoxide of this compound, generated by treatment with a base like sodium hydroxide (B78521) or potassium carbonate, can react with an alkyl halide to yield the corresponding ether.

Esterification: Esterification can be achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base catalyst, such as pyridine (B92270) or triethylamine.

Illustrative Reactions:

| Reaction Type | Reagents | Product |

| Etherification | 1. NaOH2. CH₃I | 2-(Dimethylamino)-4-ethyl-1-methoxybenzene |

| Esterification | Acetic anhydride, Pyridine | 2-(Dimethylamino)-4-ethylphenyl acetate |

Phenols can undergo oxidation to form quinones. The presence of electron-donating groups, such as the dimethylamino and ethyl groups in this compound, facilitates this oxidation process. Mild oxidizing agents can convert the phenol (B47542) into a corresponding phenoxyl radical, which can then undergo further reactions. Stronger oxidizing agents can lead to the formation of quinone-type structures. The specific outcome of the oxidation will depend on the oxidant used and the reaction conditions.

Reactivity of the Tertiary Amine Functionality

The dimethylamino group is a tertiary amine and as such, it is basic and nucleophilic. It can react with acids to form ammonium (B1175870) salts. The lone pair of electrons on the nitrogen atom can also attack electrophilic centers.

For instance, the dimethylamino group can be quaternized by reaction with an alkyl halide, such as methyl iodide, to form a quaternary ammonium salt. This reaction converts the basic amine into a charged, non-basic group. The tertiary amine can also be oxidized, although this typically requires stronger oxidizing agents than the oxidation of the phenolic ring.

Quaternization Reactions and Ammonium Salt Formation

The presence of a tertiary amine group in the this compound structure allows it to readily undergo quaternization reactions. This process involves the alkylation of the nitrogen atom, converting the tertiary amine into a quaternary ammonium salt. This transformation significantly alters the molecule's physical and chemical properties, most notably increasing its polarity and water solubility.

The quaternization is typically achieved by reacting the parent compound with an alkylating agent. Common reagents for this purpose include alkyl halides (such as methyl iodide, ethyl bromide) and sulfates (like dimethyl sulfate). google.com The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent.

Studies on analogous tertiary amines, such as poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA), have provided detailed kinetic insights into this transformation. The rate of quaternization is influenced by several factors including the nature of the alkyl halide, the reaction temperature, and the solvent. researchgate.netd-nb.info For instance, the reaction rate generally increases with higher temperatures. researchgate.net The choice of the alkylating agent also plays a crucial role; for example, alkyl iodides are typically more reactive than the corresponding bromides or chlorides.

The formation of these quaternary ammonium salts can be confirmed using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR). In ¹H NMR spectroscopy, the quaternization process leads to a characteristic downfield shift of the signals corresponding to the protons on the nitrogen-containing groups. d-nb.info A specific example of a related compound is 4-(2-(Dimethylamino)ethyl)phenol sulfate (B86663) dihydrate, which exists as a stable quaternary ammonium salt. sigmaaldrich.com

Table 1: Quaternization Reaction Parameters for Tertiary Amines

| Alkylating Agent | Typical Reaction Conditions | Key Observations | Reference |

|---|---|---|---|

| Alkyl Halides (e.g., 1-iodobutane) | Solution (e.g., in Chloroform), 40-60 °C | Reaction progress can be monitored by ¹H NMR by observing the disappearance of the α-CH₂-I proton signal. Rate increases with temperature. | researchgate.netd-nb.info |

| Dimethyl Sulfate (DMS) | Solvent-free, elevated temperatures (e.g., 55-145 °C) | The reaction is often exothermic and can proceed in quantitative yield. | google.com |

| Methyl Iodide | Solution (e.g., in DMSO), mild conditions | Used for selective quaternization of DMA residues in copolymers. | researchgate.net |

Amine-Mediated Reactions and Catalysis

The dimethylamino group of this compound can act as a built-in base or nucleophile, mediating various chemical transformations. One of the classic amine-mediated reactions is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. While this compound itself is a product of such a reaction type, its structural analogues, like 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol, are synthesized via the Mannich reaction of a phenol, formaldehyde (B43269), and a secondary amine (dimethylamine). researchgate.net This highlights the fundamental role of the amine in C-C bond formation.

The tertiary amine moiety can also function as a catalyst in various organic reactions. For example, it can act as a base to deprotonate substrates, initiating reactions such as aldol (B89426) condensations or eliminations. Furthermore, the nitrogen atom can serve as a nucleophilic catalyst, for instance, in the acylation of alcohols. While specific catalytic applications of this compound are not extensively documented, its structural features are analogous to other amine-containing catalysts used in organic synthesis.

In the hydrodeoxygenation (HDO) of related compounds like 2-ethylphenol (B104991) over sulfided catalysts, the reaction pathways can include disproportionation and isomerization, leading to various oxygenated products. researchgate.net The presence of an amine group within the molecule could influence these pathways by interacting with catalyst surfaces or intermediates.

C-C Bond Forming Reactions Utilizing the Ethyl Side Chain

The ethyl group on the phenol ring presents another site for chemical modification, particularly for C-C bond formation. While the aromatic C-H bonds are generally unreactive, the benzylic C-H bonds of the ethyl group are more susceptible to radical or oxidative functionalization.

Advanced catalytic methods enable the direct activation of C-H bonds. For example, palladium-catalyzed reactions can achieve selective C-H activation and subsequent coupling. organic-chemistry.org While direct examples on this compound are scarce, it is plausible that under appropriate conditions, the benzylic position of the ethyl group could be targeted for arylation, alkenylation, or alkynylation reactions.

Another approach involves the initial oxidation of the ethyl group. For instance, enzymatic hydroxylation of the methylene (B1212753) group adjacent to the benzene (B151609) ring has been demonstrated for a range of 4-alkylphenols using 4-ethylphenol (B45693) methylenehydroxylase. nih.gov This enzymatic reaction transforms 4-ethylphenol into 1-(4'-hydroxyphenyl)ethanol. nih.gov This resulting secondary alcohol can then be further manipulated. For example, it could be oxidized to the corresponding ketone, which would provide an electrophilic center for subsequent C-C bond forming reactions, such as Grignard or Wittig reactions.

Table 2: Potential C-C Bond Forming Strategies at the Ethyl Side Chain

| Reaction Type | Proposed Intermediate | Potential C-C Bond Formation Reaction | Reference Principle |

|---|---|---|---|

| Direct C-H Activation | Benzylic radical or organometallic species | Heck coupling, Suzuki coupling | organic-chemistry.org |

| Oxidation followed by Nucleophilic Addition | 2-(Dimethylamino)-4-(1-oxoethyl)phenol (ketone) | Grignard reaction, Wittig reaction, Aldol condensation | vanderbilt.edu |

| Enzymatic Hydroxylation | 2-(Dimethylamino)-4-(1-hydroxyethyl)phenol (alcohol) | Further functionalization after oxidation to ketone | nih.gov |

Stereochemical Control in Chiral Analogue Synthesis

The synthesis of chiral analogues of this compound requires precise control over the stereochemistry, which can be introduced at the benzylic carbon of the ethyl group. Achieving such control is a significant challenge in modern synthetic chemistry.

One effective strategy is the use of biocatalysis. As demonstrated with 4-n-propylphenol and chavicol, the enzyme 4-ethylphenol methylenehydroxylase can hydroxylate the benzylic position to produce the corresponding chiral alcohols with high enantioselectivity, yielding the R(+) enantiomers. nih.gov A similar enzymatic approach could potentially be applied to this compound to generate a chiral secondary alcohol, 2-(Dimethylamino)-4-(1-hydroxyethyl)phenol, in an enantiomerically enriched form.

Alternatively, asymmetric synthesis can be achieved using chiral auxiliaries. In this methodology, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For example, chiral oxazolidinones, derived from amino acids like norephedrine (B3415761) or valinol, have been successfully used to direct the alkylation of enolates with high diastereoselectivity (e.g., 96:4). vanderbilt.edu This principle could be adapted by first converting the ethylphenol to a derivative containing a chiral auxiliary and then performing a reaction at the benzylic position. After the desired stereocenter is set, the auxiliary can be cleaved to yield the chiral product.

The development of chiral catalysts for asymmetric C-H activation is another promising avenue. These catalysts can directly functionalize the benzylic C-H bond in an enantioselective manner, providing a more atom-economical route to the desired chiral analogues.

Advanced Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a detailed picture of the molecular structure can be assembled.

Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum of 2-(Dimethylamino)-4-ethylphenol is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would likely show a complex pattern due to the substitution on the benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (B1212753) protons and a triplet for the methyl protons. The dimethylamino group would appear as a singlet, and the phenolic hydroxyl proton would also be a singlet, the position of which could be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. The spectrum would show distinct signals for the aromatic carbons, the ethyl group carbons, and the dimethylamino group carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the hydroxyl and dimethylamino groups and the alkyl substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.5 - 7.2 | m | 3H |

| -CH₂- (ethyl) | ~2.6 | q | 2H |

| -CH₃ (ethyl) | ~1.2 | t | 3H |

| -N(CH₃)₂ | ~2.3 | s | 6H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-OH | 150 - 160 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-C₂H₅ | 135 - 145 |

| -CH₂- (ethyl) | ~28 |

| -CH₃ (ethyl) | ~15 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and establish connectivity within the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the quartet of the ethyl group's methylene protons and the triplet of its methyl protons would confirm their direct connection.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for the aromatic CH groups, the ethyl group, and the dimethylamino group based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the substitution pattern on the aromatic ring. For example, correlations from the dimethylamino protons to the adjacent aromatic carbons would confirm the position of this group.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₁₀H₁₅NO), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.

Fragmentation Pattern Analysis

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of a methyl group from the dimethylamino function, or cleavage of the ethyl group. The benzylic position would also be a likely site for fragmentation.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion (m/z) | Possible Identity |

|---|---|

| [M]+• | Molecular Ion |

| [M-CH₃]+ | Loss of a methyl group |

| [M-C₂H₅]+ | Loss of an ethyl group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic group. C-H stretching vibrations of the aromatic ring and the alkyl groups would appear around 2850-3100 cm⁻¹. The C-N stretching of the dimethylamino group would be observed in the 1000-1350 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range.

Raman spectroscopy would also provide valuable information. The aromatic ring vibrations are typically strong in the Raman spectrum, providing a clear fingerprint of the substitution pattern.

Table 4: Predicted Key Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 2970 |

| Aromatic C=C | C=C stretch | 1450 - 1600 |

| C-N | C-N stretch | 1000 - 1350 |

By integrating the data from these advanced analytical techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further research and application development.

X-ray Crystallography Data for this compound Not Publicly Available

Extensive searches of chemical and crystallographic databases have revealed no publicly available single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its solid-state structure, including unit cell parameters, space group, and specific intermolecular interactions, cannot be provided at this time.

While crystallographic data exists for structurally related molecules, such as derivatives of 4-aminophenol (B1666318) and other substituted phenols, a direct and accurate description of the crystal lattice and molecular packing of this compound is not possible without experimental diffraction data for the compound itself. The specific placement of the dimethylamino and ethyl groups on the phenol (B47542) ring significantly influences the solid-state arrangement, making extrapolation from other structures unreliable for a scientifically accurate portrayal.

Therefore, the section on X-ray crystallography for the structural elucidation of this compound cannot be completed.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide a foundational understanding of a molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable geometric structure of a molecule, known as its energy minimum. nih.gov This process, called geometry optimization, involves calculating the forces on each atom and adjusting their positions until the total energy of the molecule is minimized. For 2-(Dimethylamino)-4-ethylphenol, DFT calculations, often using functionals like B3LYP or CAM-B3LYP with a suitable basis set such as 6-311G+dp, can predict key structural parameters. nih.govresearchgate.netmdpi.com

The optimization process would reveal the precise bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzene (B151609) ring, the orientation of the hydroxyl (-OH), dimethylamino (-N(CH₃)₂), and ethyl (-CH₂CH₃) groups relative to the ring are determined. The dimethylamino group, being bulky, may exhibit a slight pyramidalization at the nitrogen atom and its methyl groups will adopt a staggered or eclipsed conformation relative to the ring. The ethyl group's conformation will also be determined to minimize steric hindrance. These calculations often confirm that the most stable structures are true minima on the potential energy surface by performing frequency calculations, which should yield no imaginary frequencies. nih.gov

Table 1: Representative Optimized Geometric Parameters for Phenol (B47542) Derivatives (Illustrative) This table presents typical bond length values for related phenol structures calculated using DFT methods, as direct data for this compound is not available in the cited literature. These values serve as a reasonable approximation.

| Parameter | Typical Bond Length (Å) | Compound/Method Reference |

| C-O (Phenolic) | ~1.36 | Phenol (DFT/B3LYP) |

| O-H (Phenolic) | ~0.96 | Phenol (DFT/B3LYP) |

| C-N (Aromatic) | ~1.38 - 1.42 | Substituted Anilines (DFT) |

| C-C (Aromatic) | ~1.39 - 1.40 | Benzene/Phenol (DFT) |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor. nih.gov The LUMO is the orbital to which an electron is most easily added, indicating the molecule's ability to act as an electron acceptor. nih.govresearchgate.net

For this compound, the HOMO is expected to be primarily localized on the aromatic ring, with significant contributions from the electron-rich oxygen of the hydroxyl group and the nitrogen of the dimethylamino group. Both -OH and -N(CH₃)₂ are strong electron-donating groups, which raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO, conversely, is typically distributed over the aromatic ring's π* anti-bonding system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net DFT calculations can precisely compute the energies of these orbitals. The presence of strong electron-donating groups on the phenol ring is expected to decrease the HOMO-LUMO gap compared to unsubstituted phenol, indicating enhanced reactivity. scispace.com

Table 2: Illustrative Frontier Orbital Energies for Substituted Phenols Data is based on calculations for analogous compounds to illustrate expected trends for this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference Context |

| Phenol | -6.70 | -0.25 | 6.45 | General DFT calculations |

| 4-Aminophenol (B1666318) | -5.58 | -0.15 | 5.43 | DFT Study of Aminophenols researchgate.net |

| 4-Dimethylaminophenol | -5.16 | -0.09 | 5.07 | Expected trend from substituent effects scispace.com |

Conformational Analysis and Tautomerism Studies

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. frontiersin.org For the target molecule, rotation around the C-N bond, the C-C bond of the ethyl group, and the C-O bond of the hydroxyl group gives rise to various conformers. Computational methods can map the potential energy surface to locate these stable conformations. nih.govmdpi.com A key feature in aminophenols is the potential for an intramolecular hydrogen bond between the hydroxyl proton and the lone pair of the amino nitrogen, which can significantly stabilize certain conformations. researchgate.netnih.gov

Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. While phenol itself primarily exists in the enol form, aminophenols can theoretically exhibit keto-enol or imine-enamine tautomerism. Computational studies can calculate the relative energies of these potential tautomers to determine their stability and predict the equilibrium composition. researchgate.net For this compound, the aromatic phenol form is overwhelmingly more stable than any potential keto-imine tautomer due to the high energetic cost of disrupting the aromatic system.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for mapping the entire pathway of a chemical reaction, from reactants to products. nih.gov This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its structure and energy. The energy of the TS determines the activation energy of the reaction. By using methods like the Intrinsic Reaction Coordinate (IRC), chemists can confirm that a calculated transition state correctly connects the reactants and products. acs.org

For this compound, computational modeling could elucidate the mechanisms of reactions such as electrophilic aromatic substitution, oxidation, or O-alkylation. For instance, in an electrophilic substitution reaction, modeling would show how the incoming electrophile interacts with the electron-rich ring, identify the most likely site of attack (ortho or para to the directing groups), and detail the formation and stabilization of the intermediate arenium ion (sigma complex). acs.orgmdpi.com These studies can be divided into distinct phases: reactant preparation, transition state processes, and product formation, providing a detailed narrative of the chemical transformation. smu.edu

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used with DFT to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.netlongdom.org These predicted spectra can be compared with experimental data to confirm the molecular structure. For this compound, calculations would predict the chemical shifts for the aromatic protons, the ethyl group protons, and the N-methyl protons, aiding in their assignment. researchgate.net

IR Spectroscopy: The vibrational frequencies and corresponding intensities of a molecule can be calculated using DFT. scirp.org These frequencies correspond to the absorption bands in an infrared (IR) spectrum. While calculated frequencies are often systematically higher than experimental values, they can be corrected using scaling factors to achieve good agreement. longdom.org This allows for the assignment of specific vibrational modes, such as the O-H stretch, C-H stretches, and the aromatic ring vibrations of the title compound.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govnih.gov It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict the wavelengths of maximum absorption (λₘₐₓ) corresponding to π → π* transitions within the aromatic system, which are influenced by the electron-donating substituents.

Table 3: Representative Computationally Predicted Spectroscopic Data This table illustrates the type of data obtained from computational spectroscopy on related molecules. Direct data for this compound is not available in the cited literature.

| Spectroscopy Type | Parameter | Predicted Value (Illustrative) | Method/Reference Context |

| ¹³C NMR | Aromatic C-OH | ~155 ppm | GIAO-DFT on Phenols longdom.org |

| ¹H NMR | Phenolic O-H | ~4.5-5.5 ppm (in CDCl₃) | GIAO-DFT on Phenols longdom.org |

| IR | O-H Stretch | ~3600 cm⁻¹ | DFT Frequency Calculation scirp.org |

| UV-Vis | λₘₐₓ | ~280-300 nm | TD-DFT on Aminophenols nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.denih.gov It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. nih.gov The MEP map is color-coded: regions of negative potential (typically red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-poor and attractive to nucleophiles. researchgate.net

For this compound, an MEP map would show a region of strong negative potential around the phenolic oxygen atom due to its lone pairs, making it a primary site for hydrogen bonding. researchgate.net The nitrogen atom of the dimethylamino group would also exhibit negative potential. The aromatic ring would show a nuanced potential distribution, with the areas ortho and para to the powerful electron-donating groups being more electron-rich (more negative) than the meta positions. The hydrogen atom of the hydroxyl group would be a site of strong positive potential (a "σ-hole"), making it an effective hydrogen bond donor. researchgate.net

Applications in Materials Science and Advanced Organic Synthesis Non Prohibited

Role as a Building Block for Functional Polymers

The presence of a polymerizable group or a group that can be readily converted into one allows 2-(Dimethylamino)-4-ethylphenol to serve as a monomer or a precursor to a monomer in the synthesis of functional polymers. These polymers can exhibit responsiveness to external stimuli, making them suitable for a variety of advanced applications.

While direct polymerization of this compound is not common, it can be chemically modified to introduce a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206). For instance, a related compound, 2-((dimethylamino)methyl)-4-methylphenyl acrylate, has been synthesized and used to create thermo- and pH-responsive polymers. acs.org This monomer, bearing a tertiary amine group, is synthesized from p-cresol (B1678582) through a Mannich reaction, followed by acrylation. acs.org Similarly, this compound could be converted to its acrylate or methacrylate derivative, which can then be polymerized, often with other monomers, to create responsive polymeric materials.

The resulting polymers, incorporating the dimethylamino functionality, would be expected to exhibit pH-responsiveness due to the protonation and deprotonation of the tertiary amine. This change in charge can lead to significant conformational changes in the polymer chains, affecting their solubility and other properties in aqueous solutions. Copolymers containing such monomers have been shown to respond to changes in both temperature and pH. psu.edu

Table 1: Illustrative Polymerization Conditions for Responsive Polymers

| Monomer System | Polymerization Technique | Initiator | Solvent | Temperature (°C) |

| 2-(dimethylamino)ethyl methacrylate (DMAEMA) and Styrene | Nitroxide-Mediated Polymerization (NMP) | NHS-BlocBuilder | Bulk | 80 |

| N-[3-(diethylamino)propyl]methacrylamide (DEAPMA) | Free Radical Polymerization | Azobisisobutyronitrile (AIBN) | Toluene | 60 |

| N-[3-(diethylamino)propyl]methacrylamide (DEAPMA) | RAFT Polymerization | 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid | Toluene | - |

This table presents typical conditions for the polymerization of related amino-functionalized monomers, illustrating the methods that could be applied to derivatives of this compound. Data adapted from various sources. psu.edumdpi.com

Beyond simple linear polymers, derivatives of this compound can be used to construct more complex polymer architectures. The functional groups allow for the synthesis of block copolymers, graft copolymers, and other advanced structures. For example, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile technique that has been employed for the controlled polymerization of amino-containing monomers like 2-(diethylamino)ethyl methacrylate. researchgate.net This method allows for the synthesis of well-defined block copolymers where one block could contain the this compound derivative, imparting specific responsive properties to that segment of the polymer.

The ability to create block copolymers with distinct properties for each block is crucial for applications such as drug delivery, smart coatings, and sensors. The design of functional monomers is a key aspect of developing new polymeric materials with tailored properties. illinois.edu

Ligand Design in Coordination Chemistry

The phenol (B47542) and dimethylamino groups of this compound make it an excellent candidate for a bidentate ligand in coordination chemistry. The "phenol-amine" ligand framework is well-established for its ability to form stable complexes with a variety of metal ions.

The deprotonated phenolic oxygen and the nitrogen atom of the dimethylamino group can coordinate to a metal center, forming a stable chelate ring. The electronic and steric properties of the ligand, influenced by the ethyl group and the methyl groups on the nitrogen, can be fine-tuned to modulate the properties of the resulting metal complex. The synthesis of mixed ligand copper(II) complexes with related tridentate Schiff base ligands derived from salicylaldehyde (B1680747) and N,N-dimethylethylenediamine has been reported. nih.gov These studies demonstrate the strong coordinating ability of the phenol-amine moiety.

Metal complexes incorporating phenol-amine type ligands have shown significant catalytic activity in various polymerization reactions, including the copolymerization of olefins. magtech.com.cnresearchgate.net For example, late transition metal catalysts, such as those based on nickel and palladium, with bulky α-diimine ligands have been extensively studied for ethylene (B1197577) polymerization and copolymerization. mdpi.com While not a diimine, the phenol-amine framework of this compound can be incorporated into more complex ligand structures to create catalysts for olefin polymerization.

The design of the ligand is crucial for controlling the catalytic activity, the molecular weight of the resulting polymer, and the incorporation of comonomers. The steric and electronic environment around the metal center, dictated by the ligand, plays a key role in the polymerization mechanism. mdpi.com

Table 2: Examples of Metal Complexes in Catalytic Polymerization

| Metal | Ligand Type | Monomer(s) | Key Finding |

| Palladium | α-Diimine | Ethylene / Methyl Acrylate | Achieved copolymerization of ethylene and a polar monomer. mdpi.com |

| Zirconium, Titanium, Vanadium | Phenoxy-imine (FI) | Ethylene | Active catalysts for ethylene polymerization. researchgate.net |

| Nickel(II), Palladium(II) | Schiff Base | Ethylene | Used as catalysts in ethylene polymerization. researchgate.net |

This table highlights the use of metal complexes with related ligand structures in polymerization catalysis, suggesting the potential for complexes of this compound. researchgate.netmdpi.com

Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the phenolic hydroxyl group and the directing effect of the dimethylamino group make this compound a useful intermediate in the synthesis of more complex organic molecules. The phenol can undergo various reactions such as etherification, esterification, and electrophilic aromatic substitution. The dimethylamino group can direct ortho-lithiation, allowing for the introduction of additional functional groups onto the aromatic ring.

For instance, related phenols are used as precursors in multi-step syntheses. The compound 2-tert-butyl-4-ethylphenol (B1222043) serves as a chemical intermediate for the production of other industrial chemicals. nih.gov Similarly, this compound can be a starting material for the synthesis of specialized chemical entities with potential applications in various fields of chemical research.

Precursor in Multi-step Synthetic Sequences

The primary utility of 2-((Dimethylamino)methyl)-4-ethylphenol in organic synthesis stems from the reactivity of the ortho-aminomethyl group. This functional group can be involved in a variety of transformations, making the compound a valuable launchpad for molecular diversification. The dimethylamino group is an excellent leaving group, especially after quaternization, which facilitates nucleophilic substitution. Furthermore, thermal elimination of the amine generates a highly reactive intermediate known as an ortho-quinone methide (o-QM). This transient species is a powerful electrophile that can readily participate in cycloaddition reactions or react with a wide range of nucleophiles.

These reactions allow for the precise introduction of new functional groups at the ortho-position of the 4-ethylphenol (B45693) scaffold. This capability is crucial for the synthesis of complex substituted phenols, which are key structural motifs in many natural products and pharmaceuticals. For instance, phenolic Mannich bases are used as starting materials to synthesize novel Schiff base derivatives with potential biological activities. researchgate.net The ability to convert the aminomethyl group into a variety of other substituents makes 2-((Dimethylamino)methyl)-4-ethylphenol a strategic intermediate.

Below is a table summarizing some of the key transformations for which phenolic Mannich bases like 2-((Dimethylamino)methyl)-4-ethylphenol serve as precursors.

| Reaction Type | Reagents/Conditions | Intermediate | Product Class | Significance |

| Nucleophilic Substitution | Nucleophile (e.g., CN⁻, RS⁻), often after quaternization of the amine | N/A | Ortho-substituted phenols | Direct and versatile introduction of various functional groups. |

| Reduction | H₂, Pd/C or NaBH₄ | N/A | 2-Methyl-4-ethylphenol | Conversion of the aminomethyl to a simple methyl group. |

| Thermal Elimination | Heat | ortho-Quinone Methide | Dimerization or cycloaddition products | Generation of a highly reactive intermediate for cycloadditions. |

| Reaction with Nucleophiles | Nucleophile (e.g., malonates, amines, thiols) + Heat | ortho-Quinone Methide | Ortho-alkylated phenols | C-C, C-N, or C-S bond formation via conjugate addition. |

| Condensation | Carboxylic acid hydrazides | N/A | Schiff base derivatives researchgate.net | Synthesis of complex molecules with potential bioactivity. researchgate.net |

This table illustrates the synthetic versatility of phenolic Mannich bases, such as 2-((Dimethylamino)methyl)-4-ethylphenol, in multi-step synthesis.

Strategic Use in Retrosynthetic Analysis of Target Structures

Retrosynthetic analysis is a technique used by organic chemists to plan the synthesis of complex organic molecules. amazonaws.com It involves mentally deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. amazonaws.com Within this framework, 2-((Dimethylamino)methyl)-4-ethylphenol is recognized as a valuable synthon—an idealized fragment representing a potential starting material.

The key to its strategic use is the recognition of the structural pattern it can create. When a complex target molecule contains a phenolic hydroxyl group with a substituent at the ortho position, a chemist can perform a "disconnection" at that bond. The disconnection strategy is guided by reliable and high-yielding reactions. The Mannich reaction is one such process, making the disconnection of a β-amino carbonyl compound or a related structure a standard retrosynthetic move. numberanalytics.comyoutube.com

Specifically, if a target molecule contains a 2-substituted-4-ethylphenol moiety, a retrosynthetic analysis might identify the ortho-substituent as having been installed via an ortho-quinone methide intermediate or by displacement of a dimethylamino group. This leads the synthetic plan back to 2-((Dimethylamino)methyl)-4-ethylphenol as the logical precursor. This simplifies the synthetic challenge, as the precursor itself is readily available through the robust and well-understood Mannich reaction of 4-ethylphenol. google.com

This approach is particularly powerful because it transforms the problem of installing a complex or sensitive group ortho to a phenol into the simpler problem of performing a Mannich reaction followed by a substitution or addition step.

The following table outlines the retrosynthetic logic involving 2-((Dimethylamino)methyl)-4-ethylphenol.

| Target Structure Fragment | Retrosynthetic Disconnection (Transform) | Key Precursor (Synthon) | Forward Reaction |

| 2-R-4-ethylphenol | C-R bond disconnection | 2-((Dimethylamino)methyl)-4-ethylphenol | Nucleophilic substitution or reaction with an ortho-quinone methide intermediate. |

| Ethyl-substituted chromane | Heterocyclic ring opening | 2-((Dimethylamino)methyl)-4-ethylphenol | [2+4] Cycloaddition with an alkene via an ortho-quinone methide intermediate. |

This table demonstrates how complex phenolic structures can be retrosynthetically simplified to the strategic starting material, 2-((Dimethylamino)methyl)-4-ethylphenol.

Future Research Directions and Unexplored Avenues

Development of Novel, Highly Efficient Synthetic Methodologies

The synthesis of specifically substituted phenols is a cornerstone of organic chemistry, providing building blocks for pharmaceuticals, agrochemicals, and materials. nih.gov While the exact synthetic route to 2-(Dimethylamino)-4-ethylphenol is not widely documented, several methodologies applied to analogous compounds could be investigated for its efficient production.

A primary avenue for exploration would be the adaptation of the Mannich reaction . This three-component condensation reaction involves an active hydrogen-containing compound (like 4-ethylphenol), formaldehyde (B43269), and a secondary amine (dimethylamine). researchgate.netwikipedia.orgchemistrysteps.combyjus.com The reaction is a classic and versatile method for the synthesis of β-amino carbonyl compounds and their derivatives. nih.gov Investigating the direct aminomethylation of 4-ethylphenol (B45693) could provide a straightforward and atom-economical route to the target compound. Research could focus on optimizing reaction conditions, such as catalysts (acid or base), solvents, and temperature, to maximize yield and selectivity.

Another promising approach involves the direct C-H functionalization of phenols. nih.govrsc.org Recent advances in catalysis have enabled the regioselective introduction of various functional groups onto the phenolic ring. rsc.org Research could focus on developing a catalytic system, potentially using transition metals, for the direct amination of 4-ethylphenol at the ortho position. This would represent a highly efficient synthetic strategy, avoiding the need for pre-functionalized starting materials.

Furthermore, biocatalysis presents a green and sustainable alternative for the synthesis of phenolic compounds. frontiersin.orgacs.orgnih.gov The use of enzymes could offer high selectivity and milder reaction conditions. youtube.com Future research could explore the potential of engineered enzymes to catalyze the specific amination of 4-ethylphenol.

Finally, modern synthetic methods like catalytic dehydrogenation of nitrobenzene (B124822) derivatives could be adapted. chemicalbook.com A potential route could involve the synthesis of 2-nitro-4-ethylphenol followed by catalytic hydrogenation to the corresponding aminophenol, and subsequent N-methylation. The development of efficient and selective catalysts for these steps would be a key research focus.

Exploration of New Catalytic Transformations

The presence of both a hydroxyl group and a dimethylamino group suggests that this compound could serve as a versatile ligand for metal catalysts or as an organocatalyst itself. Aminophenol-based ligands are known to have a significant and growing impact on catalysis.

Future research should investigate the potential of this compound to form complexes with various transition metals. These complexes could then be screened for their catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the ligand, influenced by the ethyl and dimethylamino substituents, could lead to unique catalytic activities and selectivities.

Moreover, substituted phenols have been shown to act as organophotoredox catalysts . acs.orgunipd.it Upon deprotonation, the resulting phenolate (B1203915) can be photoactive and catalyze reactions under visible light. It would be worthwhile to explore if this compound can be utilized in similar photocatalytic cycles, offering a metal-free and sustainable catalytic approach.

Integration into Sustainable Chemical Processes

The principles of green chemistry encourage the use of renewable resources and the development of environmentally benign chemical processes. frontiersin.org Phenolic compounds are abundant in nature, particularly in lignin, making them a key target for valorization in biorefineries. rsc.orgresearchgate.net

Future research could explore the possibility of deriving this compound from bio-based feedstocks. This would involve developing catalytic or biocatalytic methods to selectively functionalize lignin-derived phenolic units.

The application of this compound in green chemistry could also be explored. nih.gov For instance, its use as a recyclable catalyst or as a building block for biodegradable polymers would align with the goals of sustainable chemistry. The development of extraction and analysis methods using green solvents and energy-efficient processes would also be a valuable research direction. researchgate.netrsc.org

Advanced Computational Studies for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. acs.orgnih.govresearchgate.netacs.orgresearchgate.netacs.orgexplorationpub.com

Advanced computational studies on this compound could provide valuable insights into its electronic structure, bond dissociation enthalpies, and potential energy surfaces for various reactions. These studies could help in:

Predicting its reactivity and guiding the design of synthetic routes.

Understanding its potential as a ligand by modeling its interactions with metal centers.

Assessing its antioxidant potential by calculating properties like the O-H bond dissociation energy. acs.org

Simulating its behavior in different solvent environments.

These computational models would provide a theoretical framework to rationalize experimental observations and to predict new applications for the compound, accelerating the research and development process. For example, simulations could be used to design novel phenolic resins with specific properties. surrey.ac.uk

Investigation of New Material Science Applications (beyond current scope)

The structure of this compound makes it an interesting candidate for the development of new materials with tailored properties. Phenolic resins are a well-established class of polymers with a wide range of applications due to their high mechanical strength, thermal stability, and chemical resistance. free.frpolymer-search.comyoutube.comresearchgate.nettaylorandfrancis.com

Future research could focus on the incorporation of this compound as a monomer in the synthesis of novel phenolic resins . The dimethylamino group could impart unique properties to the resulting polymer, such as improved adhesion, altered curing characteristics, or the ability to interact with other materials. The ethyl group, in turn, could influence the flexibility and solubility of the resin.

Furthermore, the ability of phenolic compounds to interact with various surfaces and molecules opens up possibilities in surface functionalization and the creation of functional materials. researchgate.net Research could explore the use of this compound in the development of:

Coatings and adhesives with enhanced performance characteristics.

Functionalized nanoparticles for applications in catalysis or drug delivery.

Self-healing hydrogels , where the phenolic moiety can participate in dynamic cross-linking. nih.gov

The exploration of these material science applications could lead to the discovery of new, high-performance materials with a wide range of uses.

Q & A

Basic Questions

Q. What are the key considerations for designing a safe synthesis protocol for 2-(Dimethylamino)-4-ethylphenol?

- Answer: Prior to synthesis, conduct a hazard analysis and risk assessment for all reagents and procedures. Reference frameworks like Prudent Practices in the Laboratory (National Academies Press) should guide evaluations of gas evolution, flammability, and toxicity risks. For example, assess hazards associated with dimethylamino-containing intermediates and solvents like DMF . Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) to mitigate exposure.

Q. Which spectroscopic methods are effective for characterizing this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, particularly H and C NMR to resolve the dimethylamino and ethyl substituents. Mass spectrometry (MS) can validate molecular weight and fragmentation patterns. Infrared (IR) spectroscopy helps identify functional groups like phenolic -OH (if present) and tertiary amine stretches. For purity analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, especially when comparing retention times to reference standards .

Advanced Research Questions

Q. How can researchers optimize the degree of conversion in polymerization reactions using this compound as a co-initiator?

- Answer: Experimental design should focus on varying amine-to-photoinitiator ratios (e.g., 1:1 vs. 1:2 CQ/amine) and co-initiator concentrations. For example, shows that ethyl 4-(dimethylamino) benzoate outperforms 2-(dimethylamino) ethyl methacrylate in conversion efficiency. Use real-time Fourier Transform Infrared (RT-FTIR) spectroscopy to monitor polymerization kinetics and identify optimal curing conditions. Statistical tools like Design of Experiments (DoE) can model interactions between initiator ratios and light exposure parameters .

Q. How should contradictions in physical property data be addressed when varying amine concentrations in resin formulations?

- Answer: Conflicting data (e.g., tensile strength vs. amine concentration) may arise from competing effects of initiator reactivity and crosslinking density. Systematic studies should isolate variables:

- Controlled experiments: Compare formulations with fixed amine concentrations but varying photoinitiators (e.g., DPI vs. CQ).

- Mechanistic analysis: Use Differential Scanning Calorimetry (DSC) to correlate thermal transitions with crosslink density. indicates that higher amine concentrations improve resin cement properties when paired with DPI, suggesting synergistic effects .

- Data reconciliation: Apply multivariate regression to decouple the contributions of amine reactivity and co-initiator interactions.

Q. What methodologies are recommended for assessing the environmental impact of this compound?

- Answer: Conduct ecotoxicological assays (e.g., Daphnia magna acute toxicity tests) to evaluate aquatic toxicity. Investigate biodegradation pathways via High-Resolution Mass Spectrometry (HRMS) to identify breakdown products. For bioaccumulation potential, use octanol-water partition coefficient () predictions and in vitro liver microsomal stability assays. Green chemistry alternatives, such as biocatalytic synthesis or solvent-free reactions, should be explored to reduce environmental footprint .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products